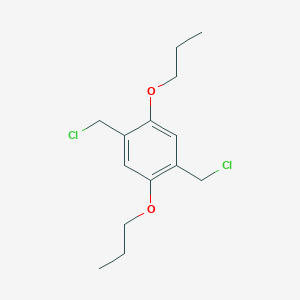
1,2,3,4,5-Pentamethylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentamethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H20 This compound consists of a phenanthrene core with five methyl groups attached to the 1, 2, 3, 4, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethylphenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts alkylation of phenanthrene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at specific positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: 1,2,3,4,5-Pentamethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.
科学研究应用
1,2,3,4,5-Pentamethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity, including potential carcinogenicity and interactions with biological molecules, is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4,5-Pentamethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and affecting gene expression. Its methyl groups may influence its binding affinity and reactivity with biological molecules.
相似化合物的比较
Phenanthrene: The parent compound without methyl groups.
1,2,3,4-Tetramethylphenanthrene: A similar compound with four methyl groups.
1,2,3,4,5,6-Hexamethylphenanthrene: A compound with six methyl groups.
Uniqueness: 1,2,3,4,5-Pentamethylphenanthrene is unique due to its specific methylation pattern, which affects its chemical properties and potential applications. The presence of five methyl groups can influence its solubility, reactivity, and interactions with other molecules, making it distinct from other methylated phenanthrene derivatives.
属性
CAS 编号 |
71607-68-6 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethylphenanthrene |
InChI |
InChI=1S/C19H20/c1-11-7-6-8-16-9-10-17-14(4)12(2)13(3)15(5)19(17)18(11)16/h6-10H,1-5H3 |
InChI 键 |
FTQSDTPQVZQRBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C(=C(C(=C32)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)








![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
